6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Scientific Research Applications
6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.
Industry: It is used in the production of agrochemicals, dyes, and polymers, where its unique chemical properties are advantageous.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino group of 2-chloroaniline. The intermediate product is then treated with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The triazine ring can participate in condensation reactions with other compounds, forming larger and more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-diamino-1,3,5-triazine: Similar structure but lacks the chloromethyl and chlorophenyl groups.
6-(methyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a chloromethyl group.
N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chloromethyl group.
Uniqueness
The presence of both chloromethyl and chlorophenyl groups in 6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-4-2-1-3-6(7)12/h1-4H,5H2,(H3,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKULMQAPBSFPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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